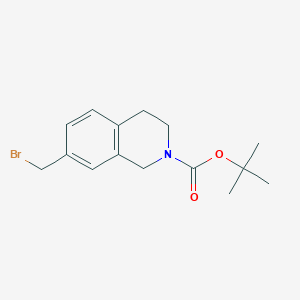![molecular formula C9H15NO B6268889 7,7-dimethyl-2-azabicyclo[4.1.1]octan-3-one CAS No. 90693-49-5](/img/no-structure.png)
7,7-dimethyl-2-azabicyclo[4.1.1]octan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,7-dimethyl-2-azabicyclo[411]octan-3-one is a bicyclic compound with a unique structure that includes a nitrogen atom within its ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-dimethyl-2-azabicyclo[4.1.1]octan-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a ketone, followed by cyclization to form the bicyclic structure. Specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. This often includes the use of continuous flow reactors and automated systems to maintain consistent quality and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
7,7-dimethyl-2-azabicyclo[4.1.1]octan-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives .
Applications De Recherche Scientifique
7,7-dimethyl-2-azabicyclo[4.1.1]octan-3-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for creating more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Mécanisme D'action
The mechanism of action of 7,7-dimethyl-2-azabicyclo[4.1.1]octan-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into binding sites and modulate biological pathways. This can lead to various effects, depending on the target and the context of its use .
Comparaison Avec Des Composés Similaires
Similar Compounds
7,7-dimethyl-2-azabicyclo[4.1.1]octane: A similar compound with a slightly different structure.
2-azabicyclo[4.1.1]octan-3-one: Lacks the dimethyl groups present in 7,7-dimethyl-2-azabicyclo[4.1.1]octan-3-one.
Uniqueness
This compound is unique due to its specific bicyclic structure and the presence of dimethyl groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various applications in research and industry .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of 7,7-dimethyl-2-azabicyclo[4.1.1]octan-3-one can be achieved through a multistep process involving the conversion of starting materials to intermediate compounds, which are subsequently transformed into the final product.", "Starting Materials": [ "2-methylcyclohexanone", "methylamine", "sodium borohydride", "acetic acid", "hydrochloric acid", "sodium hydroxide", "sodium sulfate", "magnesium sulfate", "diethyl ether", "pentane" ], "Reaction": [ "Step 1: Conversion of 2-methylcyclohexanone to 2-methylcyclohexanol using sodium borohydride as a reducing agent in the presence of acetic acid.", "Step 2: Conversion of 2-methylcyclohexanol to 2-methylcyclohexene using hydrochloric acid as a catalyst.", "Step 3: Conversion of 2-methylcyclohexene to 2-methylcyclohexanone using potassium permanganate as an oxidizing agent.", "Step 4: Conversion of 2-methylcyclohexanone to 7,7-dimethyl-2-azabicyclo[4.1.1]octan-3-one through a reductive amination reaction with methylamine in the presence of sodium borohydride and acetic acid.", "Step 5: Purification of the product through extraction with diethyl ether and drying with sodium sulfate and magnesium sulfate.", "Step 6: Isolation of the final product through distillation using pentane as a solvent." ] } | |
Numéro CAS |
90693-49-5 |
Formule moléculaire |
C9H15NO |
Poids moléculaire |
153.22 g/mol |
Nom IUPAC |
7,7-dimethyl-2-azabicyclo[4.1.1]octan-3-one |
InChI |
InChI=1S/C9H15NO/c1-9(2)6-3-4-8(11)10-7(9)5-6/h6-7H,3-5H2,1-2H3,(H,10,11) |
Clé InChI |
QWIDXVHOGOXFLU-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2CCC(=O)NC1C2)C |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



